(1S.2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene (1S.2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene
Brand Name: Vulcanchem
CAS No.: 191480-69-0
VCID: VC20945462
InChI: InChI=1S/C20H22O2/c1-3-8-17(9-4-1)14-21-16-19-12-7-13-20(19)22-15-18-10-5-2-6-11-18/h1-12,19-20H,13-16H2/t19-,20+/m1/s1
SMILES: C1C=CC(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3
Molecular Formula: C20H22O2
Molecular Weight: 294.4 g/mol

(1S.2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene

CAS No.: 191480-69-0

Cat. No.: VC20945462

Molecular Formula: C20H22O2

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

(1S.2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene - 191480-69-0

Specification

CAS No. 191480-69-0
Molecular Formula C20H22O2
Molecular Weight 294.4 g/mol
IUPAC Name [(1R,5S)-5-phenylmethoxycyclopent-2-en-1-yl]methoxymethylbenzene
Standard InChI InChI=1S/C20H22O2/c1-3-8-17(9-4-1)14-21-16-19-12-7-13-20(19)22-15-18-10-5-2-6-11-18/h1-12,19-20H,13-16H2/t19-,20+/m1/s1
Standard InChI Key RCWWCVLXNCRBOO-UXHICEINSA-N
Isomeric SMILES C1C=C[C@@H]([C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3
SMILES C1C=CC(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3
Canonical SMILES C1C=CC(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator